Cussonoside B
Description
Cussonoside B is a pentacyclic triterpenoid saponin isolated from Paris polyphylla var. yunnanensis (Yunnan Chonglou), a medicinal plant widely used in traditional Chinese medicine . Its molecular formula is C₄₈H₇₈O₁₇, with a molecular weight of 915.4648 [M-H]⁻ as determined by UHPLC-QTOF-MS . Structurally, it consists of a pregnane-type aglycone (pregna-5,16-diene-3β-ol-20-one) linked to a trisaccharide moiety: Rha-(1→2)-Rha-(1→4)-Glc . This compound was first reported in 2023 as part of a study isolating 13 compounds from Paris polyphylla, where it was identified as a novel constituent of the genus .
Its structural complexity and glycosylation pattern suggest similarities to other saponins with anti-inflammatory, anticancer, or neuroprotective properties .
Properties
CAS No. |
30688-36-9 |
|---|---|
Molecular Formula |
C48H78O17 |
Molecular Weight |
927.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O17/c1-22-30(51)32(53)35(56)40(61-22)64-38-25(20-49)62-39(37(58)34(38)55)60-21-26-31(52)33(54)36(57)41(63-26)65-42(59)48-17-15-43(2,3)19-24(48)23-9-10-28-45(6)13-12-29(50)44(4,5)27(45)11-14-47(28,8)46(23,7)16-18-48/h9,22,24-41,49-58H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,45-,46+,47+,48-/m0/s1 |
InChI Key |
QDUNASUIHMLOJM-VYEWMGKISA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O)O)O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)O)C)(C)C)O)O)O)CO)O)O)O |
Synonyms |
cussonoside B oleanolic acid-28-O-(rhamnopyranosyl(1-4)glucopyranosyl(1-6))glucopyranosyl este |
Origin of Product |
United States |
Comparison with Similar Compounds
Cussonoside B vs. Parisaponin I
- Source : Both isolated from Paris polyphylla .
- Structure: this compound: Pregnane aglycone with Rha-Rha-Glc. Parisaponin I: Steroidal aglycone (diosgenin-type) with a distinct tetrasaccharide chain .
- Bioactivity: Parisaponin I demonstrates cytotoxicity against cancer cells, while this compound’s activity remains understudied .
- Key Difference: Aglycone type (triterpenoid vs. steroidal) and glycosylation complexity .
This compound vs. Polyphyllin VII
This compound vs. Cussonoside A
This compound vs. Hederacoside D
- Source : Hederacoside D is a common saponin in Hedera helix (ivy) .
- Structure: Hederacoside D: Oleanane aglycone with a branched hexasaccharide . this compound: Simpler trisaccharide and pregnane backbone.
- Bioactivity: Hederacoside D is known for antiviral and anti-inflammatory properties, contrasting with this compound’s underexplored profile .
- Key Difference : Sugar chain length and aglycone type .
Tabulated Comparison of Key Features
Q & A
Basic: What methodologies are recommended for the structural identification and purity assessment of Cussonoside B?
Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1D and 2D NMR experiments (e.g., , , HSQC, HMBC) to resolve structural ambiguities, particularly for glycosidic linkages and stereochemistry. Cross-validate with high-resolution mass spectrometry (HR-MS) for molecular formula confirmation .
- Chromatographic Purity : Employ HPLC-UV or UPLC-PDA with ≥95% purity thresholds. For complex matrices, couple with evaporative light scattering detection (ELSD) to detect non-UV-active impurities .
- X-ray Crystallography : If crystalline forms are obtainable, use single-crystal X-ray diffraction to confirm absolute configuration .
Advanced: How can researchers resolve contradictions in bioactivity data for this compound across different in vitro models?
Answer:
- Experimental Replication : Standardize cell lines (e.g., ATCC-certified HepG2 vs. primary hepatocytes) and culture conditions (e.g., serum-free media, oxygen tension) to isolate compound-specific effects .
- Dose-Response Curves : Perform EC50/IC50 comparisons across studies using nonlinear regression models (e.g., GraphPad Prism). Address batch-to-batch variability via quantitative NMR (qNMR) for concentration verification .
- Mechanistic Profiling : Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) analyses to identify off-target pathways that may explain divergent outcomes .
Basic: What are the best practices for designing isolation protocols for this compound from natural sources?
Answer:
- Extraction Optimization : Test solvent systems (e.g., MeOH/H2O gradients) and techniques (maceration vs. Soxhlet) guided by TLC or LC-MS metabolite profiling .
- Bioactivity-Guided Fractionation : Use in vitro assays (e.g., cytotoxicity, antioxidant) at each purification step to track target compound enrichment .
- Scale-Up Considerations : Validate yields at small scale (mg) before transitioning to preparative HPLC (>1 g) to avoid resource waste .
Advanced: What statistical approaches are suitable for analyzing metabolomic datasets to study this compound’s synergistic effects?
Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) or orthogonal partial least squares-discriminant analysis (OPLS-DA) to distinguish synergistic clusters from additive effects .
- Network Pharmacology : Use Cytoscape to map compound-target-pathway interactions, integrating STRING or KEGG databases for pathway enrichment .
- Bayesian Modeling : Quantify uncertainty in dose-response synergism (e.g., Chou-Talalay method) using probabilistic frameworks like Stan or PyMC3 .
Basic: How should researchers address ethical and sustainability concerns when sourcing plant material containing this compound?
Answer:
- Ethical Sourcing : Follow Nagoya Protocol guidelines for access and benefit-sharing (ABS) when collecting endemic species. Document permits and collaborations with local communities .
- Cultivation Alternatives : Develop in vitro plant tissue cultures (e.g., callus or suspension cultures) to reduce wild harvesting .
- Ecological Impact Assessments : Partner with ecologists to evaluate species vulnerability (IUCN Red List) and habitat disruption risks .
Advanced: What strategies optimize the total synthesis of this compound while minimizing stereochemical uncertainties?
Answer:
- Retrosynthetic Planning : Prioritize convergent synthesis routes with chiral pool starting materials (e.g., D-glucose for glycosylation) to preserve stereocenters .
- Asymmetric Catalysis : Use Sharpless epoxidation or Jacobsen-Kagan conditions for enantioselective bond formation, monitored by chiral HPLC .
- Crystallographic Validation : Confirm stereochemistry at each synthetic intermediate via X-ray or NOESY experiments .
Basic: How can systematic reviews or scoping studies be structured to synthesize fragmented data on this compound’s pharmacological potential?
Answer:
- Search Strategy : Define PRISMA-compliant inclusion/exclusion criteria (e.g., species, assay type) across PubMed, Scopus, and Embase .
- Data Extraction : Use Covidence or Rayyan to code variables (e.g., IC50 values, solvent systems) into standardized templates .
- Bias Assessment : Apply GRADE criteria to evaluate study quality, highlighting heterogeneity in extraction protocols or bioassay designs .
Advanced: What in silico tools are effective for predicting this compound’s pharmacokinetics and drug-likeness?
Answer:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Run GROMACS or AMBER simulations to study membrane permeation (logP) and protein-binding stability .
- QSAR Modeling : Train random forest or SVM models on PubChem datasets to correlate structural descriptors (e.g., topological polar surface area) with activity .
Basic: What experimental controls are critical when assessing this compound’s stability under varying storage conditions?
Answer:
- Forced Degradation Studies : Expose samples to heat (40–60°C), light (ICH Q1B), and hydrolytic (pH 1–13) stress, monitoring degradation via LC-MS .
- Long-Term Stability : Store aliquots at –80°C, –20°C, and 4°C, testing potency at 0, 3, 6, and 12 months using validated assays .
- Matrix Effects : Assess stability in biological matrices (e.g., plasma) with internal standards (e.g., deuterated analogs) .
Advanced: How can cross-disciplinary approaches enhance the study of this compound’s ecological roles in its native habitat?
Answer:
- Metabolomic-Ecological Integration : Correlate compound abundance with environmental variables (soil pH, rainfall) via redundancy analysis (RDA) .
- Insect Herbivore Bioassays : Test antifeedant effects using choice/no-choice experiments with Lepidoptera larvae, quantifying deterrence indices .
- Microbiome Interactions : Use 16S rRNA sequencing to profile endophytic fungi/bacteria associated with this compound production in host plants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
